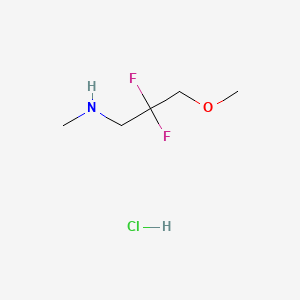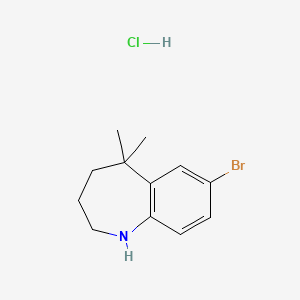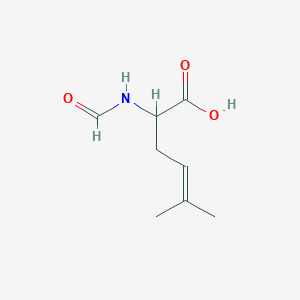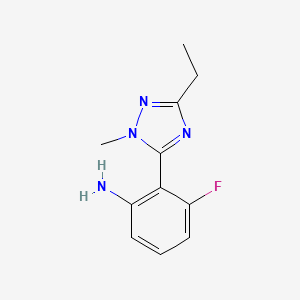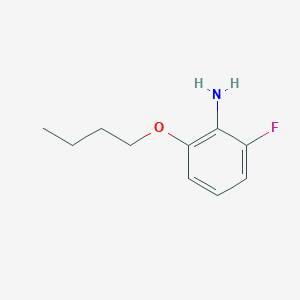![molecular formula C8H11ClF3NO B13481894 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-1-azabicyclo[32One common synthetic route involves the use of amide solvents and chlorination reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the bicyclic structure can facilitate binding to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can be compared with other similar compounds, such as:
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 3-azabicyclo[3.2.1]octane hydrochloride
- 6,8-dioxabicyclo[3.2.1]octan-4-one These compounds share similar bicyclic structures but differ in the presence of functional groups and their specific applications. The trifluoromethyl group in this compound provides unique properties, such as increased stability and potential biological activity .
Properties
Molecular Formula |
C8H11ClF3NO |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c9-8(10,11)7-2-4-12(5-7)3-1-6(7)13;/h1-5H2;1H |
InChI Key |
FSOXCIZLIAEKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C2)(C1=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


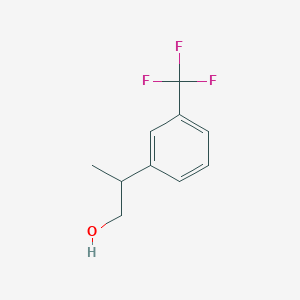
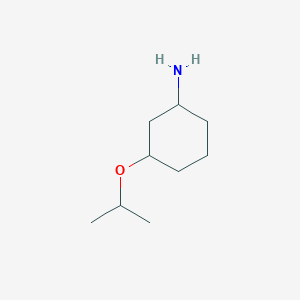
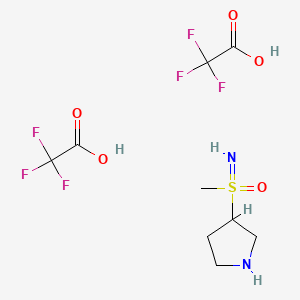
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
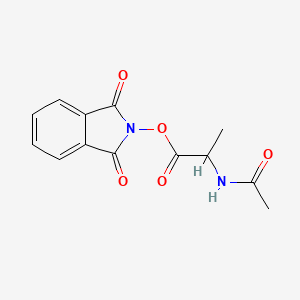
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
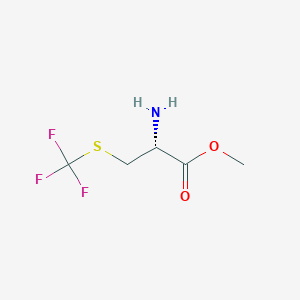
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
